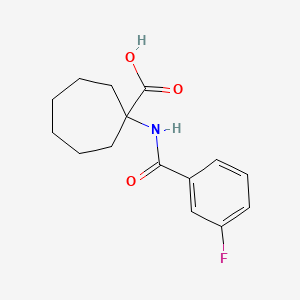

![molecular formula C7H6N4O B1627251 3-Carboxamida de pirazolo[1,5-a]pirimidina CAS No. 774549-55-2](/img/structure/B1627251.png)

3-Carboxamida de pirazolo[1,5-a]pirimidina

Descripción general

Descripción

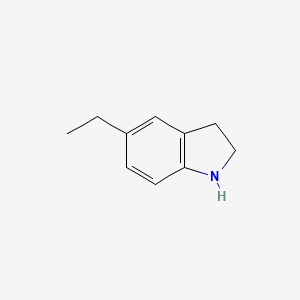

Pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrazolo[1,5-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

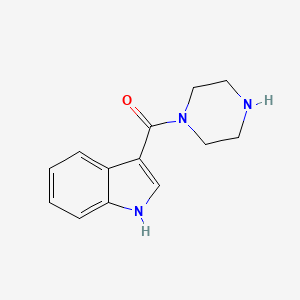

Agentes Antimicrobianos

La 3-Carboxamida de pirazolo[1,5-a]pirimidina ha sido sintetizada y evaluada como un posible agente antimicrobiano . Compuestos como 5a y 16d han demostrado ser más potentes que la tetraciclina contra Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa y Escherichia coli . Además, el compuesto 16d mostró una excelente actividad antifúngica contra Fusarium oxysporum .

Aplicaciones Antiinflamatorias

Las pirimidinas, incluyendo la this compound, han sido estudiadas por sus efectos antiinflamatorios . Han mostrado una respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales .

Aplicaciones Antitumorales

La porción pirazolopirimidina, que incluye la this compound, se utiliza en el diseño de muchos compuestos farmacéuticos que tienen aplicaciones antitumorales .

Aplicaciones Antidiabéticas

Las pirazolopirimidinas, incluyendo la this compound, han sido estudiadas por sus posibles aplicaciones antidiabéticas .

Aplicaciones Contra la Enfermedad de Alzheimer

Las pirazolopirimidinas, incluyendo la this compound, han sido estudiadas por sus posibles aplicaciones en el tratamiento de la enfermedad de Alzheimer .

Aplicaciones Antioxidantes

Las pirazolopirimidinas, incluyendo la this compound, han sido estudiadas por sus posibles aplicaciones antioxidantes .

Aplicaciones Agroquímicas

Ciertos derivados de la this compound ofrecen una gran oportunidad como puntos de partida para una mayor optimización hacia agroquímicos antifúngicos mejorados .

Aplicaciones Anti-Edema

En un modelo de edema de pata inducido por carragenina in vivo, un compuesto relacionado con la this compound redujo el edema en un 39% y no exhibió efectos ulcerogénicos gástricos .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidine-3-carboxamide is a novel class of antimicrobial therapeutics . It has been found to be more potent than tetracycline against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Therefore, its primary targets are these bacterial strains.

Mode of Action

It is known that many pyrazolo[1,5-a]pyrimidines have biological and medicinal importance . For instance, N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide showed good antibacterial activity against Escherichia coli and Salmonella enteric . The compound likely interacts with its targets, leading to inhibition of bacterial growth.

Biochemical Pathways

It is known that the compound has significant antimicrobial and antifungal activities . This suggests that it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Pharmacokinetics

It is known that the compound has excellent antimicrobial activity , suggesting that it has good bioavailability.

Result of Action

The result of the action of Pyrazolo[1,5-a]pyrimidine-3-carboxamide is the inhibition of bacterial and fungal growth . The compound has been found to be more potent than tetracycline against various bacterial strains . In addition, most of the newly synthesized compounds displayed significant antifungal activity when compared with amphotericin B .

Action Environment

It is known that the compound has excellent antimicrobial activity , suggesting that it is likely stable and effective under a variety of environmental conditions.

Análisis Bioquímico

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimicrobial properties, with compounds such as 5a and 16d being more potent than tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Cellular Effects

The effects of Pyrazolo[1,5-a]pyrimidine-3-carboxamide on various types of cells and cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRIUEGHBZTNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589562 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774549-55-2 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research articles focus on various derivatives and targets, a key example is the interaction with Interleukin-1 receptor-associated kinase 4 (IRAK4) []. 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides bind to the kinase domain of IRAK4, inhibiting its activity []. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, making these compounds potential therapeutics for inflammatory diseases []. Another example is the interaction with Phosphodiesterase 2A (PDE2A) []. Inhibition of PDE2A leads to increased levels of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in various physiological processes, including learning and memory [].

ANone: The provided abstracts don't offer specific spectroscopic data for a single, unified Pyrazolo[1,5-a]pyrimidine-3-carboxamide structure. The core structure itself lacks specific substituents, and the research focuses on diverse derivatives. Each derivative will possess unique spectroscopic characteristics depending on its specific substituents. Researchers rely on techniques like NMR, IR, and mass spectrometry for characterization, but these details are specific to each synthesized derivative within the publications.

A: SAR studies are central to optimizing Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for desired activities. For instance, in the development of IRAK4 inhibitors, modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring significantly influenced potency and selectivity []. Similarly, when targeting PDE2A, researchers identified three key functionalities that enhanced potency without significantly increasing molecular weight or altering the topological polar surface area []. These modifications were guided by structure-based drug design informed by co-crystal structures with PDE2A [].

A: Several studies demonstrate the in vitro and in vivo efficacy of specific Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives: * IRAK4 inhibitors: Researchers confirmed the potent inhibitory activity of synthesized derivatives against IRAK4 using biochemical assays []. * c-Src kinase inhibitors: Derivatives exhibited potent c-Src kinase inhibition in enzymatic assays []. One compound showed efficacy in reducing infarct volume in a rat model of acute ischemic stroke []. * PDE2A inhibitors: Compounds demonstrated significant elevation of cGMP levels in mouse brains following oral administration []. Another study showed that a derivative attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

A: Researchers employ a range of analytical techniques for characterization: * Structure Elucidation: NMR spectroscopy (including HMBC and NOE experiments) and X-ray crystallography are crucial for determining the structures of synthesized derivatives [, , ]. * Purity and Quantification: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, is essential for assessing the purity of synthesized compounds and quantifying their concentrations in various matrices [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

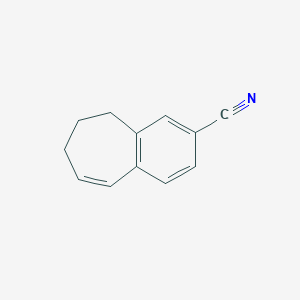

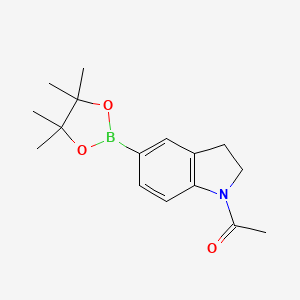

![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)

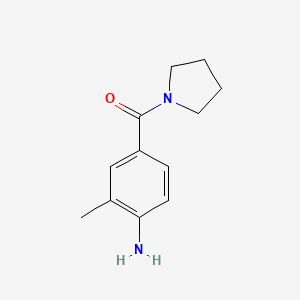

![1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid](/img/structure/B1627174.png)

![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)